Cas no 1388024-78-9 (O-(5-chloro-2-methoxyphenyl)methylhydroxylamine)

O-(5-Chloro-2-methoxyphenyl)methylhydroxylamine is a specialized organic compound featuring a hydroxylamine moiety linked to a substituted phenyl ring. Its structure, incorporating both chloro and methoxy functional groups, makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the hydroxylamine group enables its use in oxime and nitrone synthesis, while the chloro-methoxyphenyl scaffold enhances reactivity in electrophilic substitution and coupling reactions. This compound is characterized by high purity and stability, ensuring consistent performance in complex synthetic pathways. Its utility in constructing nitrogen-containing heterocycles further underscores its importance in medicinal chemistry research.
O-(5-chloro-2-methoxyphenyl)methylhydroxylamine structure
1388024-78-9 structure
Product Name:O-(5-chloro-2-methoxyphenyl)methylhydroxylamine
CAS No:1388024-78-9
MF:C8H10ClNO2
MW:187.623501300812
MDL:MFCD21920929
CID:5218455
PubChem ID:20396960
Update Time:2025-06-08

O-(5-chloro-2-methoxyphenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Hydroxylamine, O-[(5-chloro-2-methoxyphenyl)methyl]-
    • o-(5-Chloro-2-methoxybenzyl)hydroxylamine
    • O-(5-chloro-2-methoxyphenyl)methylhydroxylamine
    • MDL: MFCD21920929
    • Inchi: 1S/C8H10ClNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3
    • InChI Key: GFGYMCCYOCCAON-UHFFFAOYSA-N
    • SMILES: NOCC1=CC(Cl)=CC=C1OC

Computed Properties

  • Exact Mass: 187.0400063g/mol
  • Monoisotopic Mass: 187.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 44.5Ų

O-(5-chloro-2-methoxyphenyl)methylhydroxylamine Pricemore >>

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Additional information on O-(5-chloro-2-methoxyphenyl)methylhydroxylamine

Introduction to O-(5-chloro-2-methoxyphenyl)methylhydroxylamine (CAS No. 1388024-78-9)

O-(5-chloro-2-methoxyphenyl)methylhydroxylamine, identified by the Chemical Abstracts Service Number (CAS No.) 1388024-78-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and electronic properties, serves as a crucial intermediate in the development of various pharmacologically active molecules. Its molecular structure, featuring a hydroxylamine moiety linked to a substituted phenyl ring, makes it a versatile building block for designing novel therapeutic agents.

The 5-chloro-2-methoxyphenyl moiety in the compound's name is particularly noteworthy due to its ability to influence the reactivity and binding affinity of the molecule. This aromatic ring system, with its electron-withdrawing chloro group and electron-donating methoxy group, creates a dynamic electronic environment that can be exploited in medicinal chemistry. The presence of these functional groups enhances the compound's potential as a scaffold for drug discovery, allowing for interactions with biological targets such as enzymes and receptors.

In recent years, there has been a surge in research focused on developing new methodologies for incorporating hydroxylamine derivatives into drug candidates. O-(5-chloro-2-methoxyphenyl)methylhydroxylamine has emerged as a key intermediate in these efforts, facilitating the synthesis of molecules with enhanced pharmacological properties. For instance, its use in constructing kinase inhibitors has shown promise in preclinical studies, where it contributes to the selective binding and modulation of target enzymes involved in cancer pathways.

The compound's utility extends beyond kinase inhibition. Its structural framework also makes it suitable for developing antimicrobial agents, where the hydroxylamine group can participate in redox reactions that disrupt bacterial cell membranes. Furthermore, recent studies have explored its potential in neurodegenerative disease treatment, suggesting that it may interact with specific neurotransmitter receptors to mitigate oxidative stress and neuroinflammation.

The synthesis of O-(5-chloro-2-methoxyphenyl)methylhydroxylamine involves multi-step organic transformations that highlight the compound's synthetic complexity. Key steps include nucleophilic aromatic substitution reactions to introduce the chloro and methoxy groups, followed by functional group transformations to attach the hydroxylamine moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels, ensuring that the final product meets stringent pharmaceutical standards.

The pharmacokinetic profile of O-(5-chloro-2-methoxyphenyl)methylhydroxylamine is another area of active investigation. Researchers are exploring its metabolic stability, solubility, and distribution within biological systems to optimize its therapeutic potential. Preliminary data suggest that the compound exhibits moderate bioavailability and a favorable half-life, making it a promising candidate for further development into an oral therapeutic agent.

In conclusion, O-(5-chloro-2-methoxyphenyl)methylhydroxylamine (CAS No. 1388024-78-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse applications in drug discovery underscore its importance as a molecular scaffold. As research continues to uncover new therapeutic avenues, this compound is poised to play a pivotal role in the development of next-generation medicines targeting various diseases.

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